molecular formula C12H18ClN B7778619 1-Methyl-4-phenylpiperidine hydrochloride CAS No. 10272-50-1

1-Methyl-4-phenylpiperidine hydrochloride

Cat. No.: B7778619
CAS No.: 10272-50-1
M. Wt: 211.73 g/mol
InChI Key: JTWNUGRJYPMURR-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpiperidine hydrochloride is a synthetic compound belonging to the piperidine class. It is known for its significant role in the pharmaceutical industry, particularly as an intermediate in the synthesis of various analgesic drugs. The compound is characterized by its piperidine ring structure, which is substituted with a methyl group at the nitrogen atom and a phenyl group at the fourth carbon atom.

Preparation Methods

The synthesis of 1-Methyl-4-phenylpiperidine hydrochloride typically involves several steps:

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-phenylpiperidine hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: It is a precursor in the synthesis of analgesic drugs, particularly those used for pain management.

    Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

1-Methyl-4-phenylpiperidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and applications.

Biological Activity

1-Methyl-4-phenylpiperidine hydrochloride, commonly known as MPP+, is a synthetic compound that has garnered significant attention in pharmacology and toxicology due to its neurotoxic properties and role in research related to Parkinson's disease. This article explores the biological activity of MPP+, including its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which includes a methyl group at the nitrogen atom and a phenyl group at the 4-position. The molecular formula is C12H17NHClC_{12}H_{17}N\cdot HCl, with a molecular weight of approximately 201.73 g/mol.

MPP+ is primarily known for its selective neurotoxicity towards dopaminergic neurons. The compound is taken up by dopamine transporters (DAT) and converted to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), which subsequently inhibits mitochondrial complex I. This inhibition leads to decreased ATP production and increased oxidative stress, ultimately resulting in neuronal cell death.

Neurotoxicity

Research has established that MPP+ induces apoptosis in dopaminergic neurons, mimicking the pathophysiological processes observed in Parkinson's disease. In vitro studies have shown that exposure to MPP+ leads to:

  • Increased Reactive Oxygen Species (ROS) : MPP+ treatment significantly elevates ROS levels, contributing to oxidative stress and neuronal damage.
  • Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential and promotes the release of cytochrome c into the cytosol, triggering apoptotic pathways.
StudyFindings
MPP+ induces apoptosis in SH-SY5Y cells via ROS generation and mitochondrial dysfunction.
In vivo studies in rodents show that MPP+ administration leads to significant loss of dopaminergic neurons in the substantia nigra.
MPP+ exposure results in behavioral deficits consistent with Parkinson's disease symptoms in animal models.

Pharmacological Applications

Despite its toxic effects, MPP+ serves as a valuable tool in research for understanding Parkinson's disease mechanisms. It has been used to develop neuroprotective strategies and explore potential therapeutic agents.

Case Studies:

  • Neuroprotective Agents : Various compounds have been tested for their ability to mitigate MPP+-induced neurotoxicity. For example, antioxidants like N-acetylcysteine have shown promise in reducing oxidative stress and protecting dopaminergic neurons.
  • Gene Therapy Approaches : Recent studies have explored gene therapy targeting mitochondrial function as a means to counteract MPP+-induced damage.

Toxicological Profile

The toxicological effects of MPP+ extend beyond neuronal damage. It has been implicated in various systemic effects when administered at high doses:

  • Cardiotoxicity : High concentrations of MPP+ can lead to cardiac arrhythmias due to its impact on ion channels.
  • Neurobehavioral Effects : Animals exposed to MPP+ exhibit motor deficits and cognitive impairments, paralleling symptoms seen in human Parkinson's patients.

Properties

IUPAC Name

1-methyl-4-phenylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNUGRJYPMURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145468
Record name Piperidine, 1-methyl-4-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10272-50-1
Record name Piperidine, 1-methyl-4-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 1-methyl-4-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-phenyl piperidine hydrochloride (1.23 g, 6.2 mmol), formaldehyde (36.5% in H2O, 0.702 ml, 9.3 mmol), NaBH(OAc)3 (2.63 g, 12.42 mmol) and AcOH (0.71 ml, 12.42 mmol) in DCM (30 ml) was stirred for 24 hours at room temperature. The mixture was then brought to basic conditions with a 5% NaHCO3 solution and extracted twice with DCM. The pooled organic phases were dried over Na2SO4 and evaporated to dryness. The residue was dissolved in DCM and treated with HCl in Et2O observing the precipitation of a white solid. The solid was filtered off through a Buchner funnel to obtain 1 g of 1-methyl-4-phenylpiperidine hydrochloride as a white solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
0.702 mL
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
0.71 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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